molecular formula C17H13N3O4 B15298958 5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B15298958
M. Wt: 323.30 g/mol
InChI Key: AIQPKXWIKLCGGM-UHFFFAOYSA-N
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Description

5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate benzo[de]isoquinoline derivative with a piperidinyl precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in a variety of substituted products with different functional groups .

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been investigated for its potential as a modulator of specific proteins, particularly in the context of protein degradation pathways.

    Medicine: It shows promise as a therapeutic agent for treating diseases related to protein dysfunction, such as certain cancers and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as proteins involved in cellular pathways. It can modulate the activity of these proteins, leading to changes in cellular processes. For example, it may act as a degrader of certain proteins by recruiting them to the cellular degradation machinery, thereby reducing their levels and altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structural features and its ability to modulate protein activity through distinct mechanisms.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

5-amino-2-(2,6-dioxopiperidin-3-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C17H13N3O4/c18-9-6-8-2-1-3-10-14(8)11(7-9)17(24)20(16(10)23)12-4-5-13(21)19-15(12)22/h1-3,6-7,12H,4-5,18H2,(H,19,21,22)

InChI Key

AIQPKXWIKLCGGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)N

Origin of Product

United States

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